molecular formula C20H21NO3 B12620908 Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate CAS No. 918446-45-4

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate

Cat. No.: B12620908
CAS No.: 918446-45-4
M. Wt: 323.4 g/mol
InChI Key: ZUGPSWBLXJQZSY-UHFFFAOYSA-N
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Description

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 7-position, an ethyl group at the 3-position, and an ethyl ester at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at the desired positions.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The ethyl group at the 3-position can be added via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.

    Esterification: The carboxylate group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain proteins, while the indole core can participate in π-π stacking interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

    Ethyl 3-ethyl-1H-indole-5-carboxylate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

    7-Benzyloxy-1H-indole-5-carboxylate: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.

    3-Ethyl-1H-indole-5-carboxylate: Lacks both the benzyloxy group and the ethyl ester, which significantly alters its properties.

The presence of the benzyloxy group and the ethyl ester in this compound makes it unique in terms of its chemical reactivity and potential biological activities.

Properties

CAS No.

918446-45-4

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate

InChI

InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3

InChI Key

ZUGPSWBLXJQZSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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